2,3-Methanopyroglutamic acid

説明

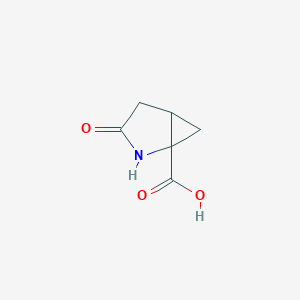

Structure

3D Structure

特性

CAS番号 |

116447-40-6 |

|---|---|

分子式 |

C6H7NO3 |

分子量 |

141.12 g/mol |

IUPAC名 |

3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylic acid |

InChI |

InChI=1S/C6H7NO3/c8-4-1-3-2-6(3,7-4)5(9)10/h3H,1-2H2,(H,7,8)(H,9,10) |

InChIキー |

NVCNPLRRJWIKMS-UHFFFAOYSA-N |

SMILES |

C1C2CC2(NC1=O)C(=O)O |

正規SMILES |

C1C2CC2(NC1=O)C(=O)O |

同義語 |

2,3-MeGlp 2,3-methanopyroglutamic acid |

製品の起源 |

United States |

Synthetic Methodologies for 2,3 Methanopyroglutamic Acid and Its Analogues

Racemic Synthesis Approaches

Racemic syntheses provide access to a mixture of enantiomers, which can be valuable for initial biological screening or as starting points for resolution into individual stereoisomers. Several classical and modern organic reactions have been adapted for the construction of the 2,3-methanopyroglutamic acid scaffold.

Cyclopropanation of Dehydroamino Acid Derivatives

One of the direct methods for constructing the cyclopropane (B1198618) ring fused to the pyroglutamic acid core is through the cyclopropanation of dehydroamino acid derivatives. electronicsandbooks.comnih.gov This approach typically involves the reaction of a dehydroamino acid, such as a derivative of dehydroglutamic acid, with a carbene or carbenoid source. The reaction proceeds via the addition of the carbene to the double bond of the dehydroamino acid, forming the cyclopropane ring. The choice of catalyst and reaction conditions can influence the diastereoselectivity of the cyclopropanation. For instance, cobalt(II)-based metalloradical catalysis has been shown to favor the formation of the (Z)-diastereomer in the cyclopropanation of dehydroaminocarboxylates. nih.gov

1,3-Dipolar Cycloaddition Strategies

1,3-Dipolar cycloaddition reactions offer a powerful tool for the construction of five-membered heterocyclic rings and can be adapted for the synthesis of this compound precursors. wikipedia.orgnih.gov This strategy involves the reaction of a 1,3-dipole with a dipolarophile. wikipedia.org For example, an azomethine ylide, generated in situ from an amino acid or its ester, can react with a suitable dipolarophile containing a double or triple bond to form a pyrrolidine (B122466) ring, which can then be further manipulated to yield the target molecule. nih.govmdpi.com The regioselectivity and stereoselectivity of these cycloadditions are often governed by frontier molecular orbital (FMO) theory, as well as steric and stereoelectronic factors. wikipedia.org

Cyclodialkylation of Malonic Acid Derivatives and Glycine (B1666218) Equivalents

The dialkylation of active methylene (B1212753) compounds, such as malonic acid derivatives, is a classic method for forming cyclic structures. google.comtcichemicals.comnih.govgoogle.comepo.org In the context of this compound synthesis, a malonic ester can be sequentially alkylated with appropriate electrophiles to construct the cyclopropane ring. Similarly, glycine equivalents can be employed in cyclodialkylation reactions. This approach often requires careful selection of bases and reaction conditions to control the desired cyclization pathway and avoid side reactions.

Photolytic Transformations of Pyrazoline Intermediates

Photolytic methods involving pyrazoline intermediates provide a unique entry to cyclopropane-containing compounds. researchgate.net Pyrazolines, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, can be synthesized through the cycloaddition of diazoalkanes with alkenes or by the condensation of α,β-unsaturated carbonyl compounds with hydrazines. organic-chemistry.orgcsic.esbeilstein-journals.org Upon photolysis, these pyrazoline intermediates can extrude nitrogen gas (N₂) to generate a diradical species, which then collapses to form the cyclopropane ring. The stereochemistry of the resulting cyclopropane can be influenced by the stereochemistry of the starting pyrazoline and the reaction conditions.

Stereoselective and Asymmetric Synthesis

The biological activity of this compound is often stereospecific, necessitating the development of methods for the synthesis of single enantiomers. Asymmetric synthesis aims to produce a single stereoisomer preferentially. iipseries.org

Chiral Pool Approaches

The chiral pool approach utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. researchgate.netnih.govuvic.ca This strategy leverages the existing stereocenters of the starting material to induce asymmetry in the final product. nih.govuvic.ca For the synthesis of this compound, a chiral amino acid like L-glutamic acid can be chemically transformed through a series of stereocontrolled reactions to build the fused cyclopropane ring while retaining the original stereochemistry at the α-carbon. This substrate-controlled method is a powerful tool for accessing optically active target molecules. researchgate.netnih.gov

Resolution of Racemic Mixtures

The synthesis of this compound from achiral starting materials typically results in a racemic mixture, which is an equal (50:50) mixture of both enantiomers. libretexts.orgspcmc.ac.in Since enantiomers possess identical physical properties such as solubility and melting point, their separation, a process known as resolution, presents a significant challenge. libretexts.orgspcmc.ac.in The most prevalent strategy for resolving racemic acids like this compound is to convert the enantiomers into a mixture of diastereomers, which have different physical properties and can therefore be separated. libretexts.org

This is achieved by reacting the racemic acid with an enantiomerically pure chiral base. libretexts.orgspcmc.ac.in The reaction produces two diastereomeric salts. For example, reacting (±)-2,3-methanopyroglutamic acid with a single enantiomer of a chiral base, such as (-)-brucine, would yield a mixture of two diastereomeric salts: [(+)-2,3-methanopyroglutamic acid]-[(−)-brucine] and [(−)-2,3-methanopyroglutamic acid]-[(−)-brucine].

These diastereomeric salts can then be separated based on differences in their solubility through a technique called fractional crystallization. spcmc.ac.in Once the salts are separated, the pure enantiomers of this compound are recovered by treating the separated salts with a strong mineral acid. spcmc.ac.in This classical resolution procedure has been successfully applied to determine the absolute configuration of this compound, confirming that the (-)-isomer corresponds to the (2S,3S)-configuration. electronicsandbooks.com

Table 1: Common Chiral Resolving Agents for Racemic Acids

| Resolving Agent | Type |

|---|---|

| (-)-Brucine | Chiral Base (Alkaloid) |

| (-)-Strychnine | Chiral Base (Alkaloid) |

| (+)-Cinchonine | Chiral Base (Alkaloid) |

| (-)-Ephedrine | Chiral Base (Alkaloid) |

| (R)-1-Phenylethylamine | Chiral Base (Synthetic) |

| (+)-Tartaric Acid | Chiral Acid |

| (-)-Malic Acid | Chiral Acid |

| (-)-Mandelic Acid | Chiral Acid |

This table lists common resolving agents. For a racemic acid like this compound, a chiral base is used. libretexts.orgspcmc.ac.in

Enantioselective Synthesis Strategies

To circumvent the often difficult and yield-reducing step of resolving racemic mixtures, significant research has focused on enantioselective synthesis. This approach aims to directly produce a single, desired enantiomer of a molecule from achiral or prochiral precursors. pressbooks.pub These methods typically employ a chiral catalyst or auxiliary to control the stereochemical outcome of the reaction. pressbooks.pub

For the synthesis of complex amino acids and their analogues, several enantioselective strategies are applicable. One powerful approach involves the use of chiral Brønsted acid catalysts. These catalysts can create a chiral environment that directs the formation of one enantiomer over the other, often achieving high yields and excellent enantioselectivity (ee). rsc.org For instance, an asymmetric organocatalytic approach using a confined imidodiphosphorimidate (IDPi) Brønsted acid has been effective in the synthesis of other chiral azabicyclic structures. researchgate.net

Another prominent strategy is the Sharpless asymmetric epoxidation, which uses a chiral complex of titanium tetraisopropoxide and diethyl tartrate (DET) to perform highly enantioselective epoxidations of allylic alcohols. pressbooks.pub Subsequent chemical transformations can convert the resulting chiral epoxide into the desired amino acid analogue. The choice of (R,R)- or (S,S)-tartrate dictates which enantiomer of the product is formed. pressbooks.pub While specific protocols for this compound are proprietary or less commonly published, these established enantioselective methods represent the key strategies that would be adapted for its stereocontrolled synthesis.

Modular and Scalable Synthetic Routes to Protected Building Blocks

The use of this compound in medicinal chemistry research, particularly for incorporation into larger molecules like peptides or complex inhibitors, necessitates the development of modular and scalable synthetic routes. A modular approach allows for the flexible and efficient synthesis of a variety of derivatives from a common intermediate or building block. elsevierpure.comrsc.org Scalability ensures that these building blocks can be produced in sufficient quantities for extensive study. elsevierpure.com

The core principle is to synthesize a stable, protected form of this compound. d-nb.info Protecting groups are temporarily attached to the reactive functional groups (the carboxylic acid and the amide nitrogen) to prevent them from interfering in subsequent reactions, such as peptide coupling. d-nb.info

An ideal modular synthesis would involve:

An efficient, high-yield synthesis of the core 2,3-methanobicyclo[3.1.0]hexane ring system.

Introduction of the necessary functional groups (amine and carboxylic acid) with stereochemical control.

Installation of appropriate protecting groups (e.g., Boc or Cbz for the amine, and methyl or ethyl esters for the acid) to yield a stable building block. d-nb.info

This approach allows for the creation of a library of related compounds by modifying the core structure or by using the protected building block in various subsequent synthetic steps, such as solid-phase peptide synthesis or fragment-based drug design. rsc.orgd-nb.info

Derivatization Strategies for this compound

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific analytical method, such as gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com The polar nature of amino acids like this compound, stemming from its carboxylic acid and amide functionalities, makes it non-volatile and prone to undesirable interactions with chromatography columns. sigmaaldrich.comrestek.com Derivatization addresses this by replacing the active hydrogen atoms on these groups with nonpolar moieties, increasing volatility and thermal stability. sigmaaldrich.com

Two primary derivatization strategies are applicable to this compound:

Esterification: The carboxylic acid group can be converted into an ester, most commonly a methyl ester (FAME - fatty acid methyl ester). This is often achieved by heating the compound with a reagent like 14% boron trifluoride (BF₃) in methanol. restek.com This method is highly effective for esterifying the carboxyl group, making the molecule more volatile. restek.com

Silylation: This is a very common and effective method for derivatizing compounds with active hydrogens, including both carboxylic acids and amides. sigmaaldrich.comrestek.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.comrestek.com TBDMS derivatives are known to be more stable and less sensitive to moisture than their TMS counterparts. sigmaaldrich.com

These derivatization techniques are crucial for the qualitative and quantitative analysis of this compound in complex biological matrices.

Table 2: Common Derivatization Techniques for GC-MS Analysis

| Technique | Reagent Example | Functional Group Targeted | Resulting Derivative |

|---|---|---|---|

| Esterification | Boron trifluoride in Methanol (BF₃/MeOH) | Carboxylic Acid | Methyl Ester |

| Silylation | BSTFA or MTBSTFA | Carboxylic Acid, Amide N-H | TMS or TBDMS Derivative |

This table summarizes common derivatization methods applicable to this compound. sigmaaldrich.comrestek.com

Conformational Analysis and Structural Characterization of 2,3 Methanopyroglutamic Acid and Its Derivatives

Impact of the Cyclopropane (B1198618) Ring on Conformational Space

The fusion of a cyclopropane ring to the pyrrolidone ring of pyroglutamic acid has a profound impact on the molecule's conformational possibilities. The three-membered cyclopropane ring is inherently rigid and strained, with C-C-C bond angles forced to be near 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. libretexts.org

This fusion severely restricts the flexibility of the five-membered pyrrolidone ring. nih.govvulcanchem.com In contrast to the relatively flexible envelope and twist conformations available to pyroglutamic acid, the bicyclo[3.1.0]hexane core of 2,3-methanopyroglutamic acid locks the fused portion of the molecule into a more defined, puckered geometry. The cyclopropane ring acts as a "conformational lock," reducing the number of low-energy states the molecule can adopt. This constraint is responsible for the well-defined folded structure observed in the solid state and limits the range of conformations accessible even in the dynamic solution environment. nih.gov The properties of the cyclopropane ring, which can be analogous to a double bond, also influence the electronic properties and reactivity of the adjacent amide group. researchgate.net

Conformational Dynamics in Solution and Solid States

A central theme in the structural analysis of this compound is the difference between its conformation in the solid state and in solution. This disparity highlights the role of the molecular environment in determining structure.

In the solid state, as revealed by X-ray crystallography, molecules like 2,3-MeGlp-NHMe are locked into a single, low-energy folded conformation, stabilized by crystal packing forces. nih.govresearchgate.net This represents a static snapshot of the molecule in its crystalline form.

In contrast, NMR studies demonstrate that in solution, the molecule experiences greater conformational freedom. nih.govvulcanchem.com While the rigid bicyclic core remains, the molecule is not fixed in one state but rather exists in a dynamic equilibrium among several conformations. nih.gov The energy barriers between these conformations are low enough to allow for rapid interconversion on the NMR timescale. This dynamic behavior indicates that while the solid-state structure represents a significant conformational preference, it is not the sole structure available to the molecule under physiological conditions. The ability to access multiple conformations in solution may be crucial for its interaction with biological targets.

Applications in Peptide and Peptidomimetic Design and Synthesis

Incorporation of 2,3-Methanopyroglutamic Acid as a Conformational Restrictor

Research has demonstrated that replacing L-pyroglutamic acid with this compound can significantly influence the conformational properties of peptides. nih.gov For instance, in the N-methylamide derivative of this compound, a folded conformation with a small psi (ψ) angle is observed in the solid state, although multiple conformations are accessible in solution. nih.gov This ability to favor specific folded structures is a key attribute for designing peptides with predetermined three-dimensional arrangements.

Design of Peptidomimetics with Enhanced Conformational Stability

A major challenge in the development of peptide-based therapeutics is their inherent flexibility, which can lead to multiple conformations, only one of which may be bioactive. researchgate.net This conformational ambiguity can result in reduced binding affinity and selectivity for the target receptor. The rational design of peptidomimetics aims to overcome this by creating molecules that mimic the essential three-dimensional structure of the bioactive peptide while exhibiting greater conformational stability. researchgate.net

The incorporation of this compound is a prime example of a strategy to achieve enhanced conformational stability. nih.govresearchgate.net By locking a portion of the peptide backbone into a more rigid structure, the entropic penalty of binding to a receptor is reduced, potentially leading to higher affinity. The cyclopropane (B1198618) ring effectively reduces the number of low-energy conformations available to the peptide, thereby increasing the population of the desired bioactive conformer.

Modulation of Peptide Backbone and Side-Chain Dihedral Angles (χ-space Control)

The conformational landscape of a peptide is defined by a series of backbone (φ, ψ, ω) and side-chain (χ) dihedral angles. The ability to control these angles is paramount in designing peptidomimetics with precise three-dimensional structures. The rigid framework of this compound significantly constrains the backbone dihedral angles φ and ψ in its vicinity.

For instance, the typical values for φ and ψ angles are often associated with specific secondary structures like α-helices (φ ≈ -55°, ψ ≈ -45°) and β-sheets (φ ≈ -135°, ψ ≈ +135°). uni-muenchen.de The incorporation of constrained residues like 2,3-methanologues of proline can selectively stabilize certain backbone conformations. Furthermore, the fixed orientation of the cyclopropane ring can also influence the preferred rotamers of adjacent amino acid side chains, thus exerting control over the χ-space. This level of control is crucial for accurately positioning key pharmacophoric groups for optimal interaction with a biological target.

Role in Ligand Design and Pharmacophore Elucidation

Pharmacophore modeling is a fundamental concept in drug discovery that defines the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. dovepress.comd-nb.info The process of elucidating a pharmacophore often involves studying the conformations of a series of active and inactive molecules to identify the key spatial relationships between important chemical features. dovepress.com

The use of conformationally restricted analogs like this compound can be instrumental in this process. By systematically replacing flexible residues with this rigid analog, medicinal chemists can probe the conformational requirements of a receptor. If a particular stereoisomer of a this compound-containing peptide exhibits high activity, it provides strong evidence for a specific bioactive conformation. This information is invaluable for refining the pharmacophore model and guiding the design of more potent and selective ligands.

Strategies for Improving Proteolytic Stability of Peptidomimetics

A significant hurdle for the therapeutic use of peptides is their rapid degradation by proteases in the body. nih.govqub.ac.uk This leads to a short biological half-life and poor oral bioavailability. A key strategy to overcome this limitation is the modification of the peptide backbone to make it unrecognizable to proteolytic enzymes.

The incorporation of unnatural amino acids, such as this compound, is a well-established method to enhance proteolytic stability. nih.govresearchgate.netmdpi.com The cyclopropane ring and the altered stereochemistry at the α-carbon create a structure that does not fit into the active site of many common proteases. For example, the amide bond between this compound and the subsequent amino acid has been shown to be significantly more resistant to cleavage by pyroglutamate (B8496135) aminopeptidase (B13392206) compared to the natural peptide bond. nih.gov This increased stability can lead to a longer duration of action and improved pharmacokinetic properties of the peptidomimetic.

| Strategy | Description | Impact on Stability |

| Backbone Modification | Introduction of non-natural amino acids or altered peptide bonds. | Hinders protease recognition and cleavage. |

| Cyclization | Formation of a cyclic peptide structure (head-to-tail, side chain-to-side chain, etc.). mdpi.com | Restricts conformation, making it less susceptible to proteolysis. mdpi.com |

| N-methylation | Alkylation of the amide nitrogen in the peptide backbone. nih.gov | Can disrupt hydrogen bonding patterns required for protease binding. nih.gov |

| D-Amino Acid Substitution | Replacing natural L-amino acids with their D-enantiomers. nih.gov | Proteases are typically specific for L-amino acids. nih.gov |

Case Studies of this compound in Peptide Analogues

The practical application of this compound is best illustrated through its incorporation into bioactive peptide analogues. A notable example is its use in the design of analogues of Thyrotropin-Releasing Hormone (TRH). TRH is a tripeptide with the sequence pGlu-His-Pro-NH2.

In a study, a TRH analogue where the N-terminal pyroglutamic acid (pGlu) was replaced with this compound ([2,3-MeGlp¹]-TRH) was synthesized and evaluated. nih.gov NMR studies of this analogue indicated a close spatial arrangement of the pyrrolidone and imidazole (B134444) rings, a key feature for its biological activity. nih.gov Crucially, the 2,3-MeGlp-His amide bond in this analogue demonstrated considerably enhanced stability against pyroglutamate aminopeptidase, the enzyme responsible for the degradation of native TRH. nih.gov This case study highlights the dual benefit of using this compound: it acts as a conformational probe to understand the bioactive structure while simultaneously improving the metabolic stability of the peptide.

Investigation of Enzymatic Stability and Recognition

A primary challenge in the development of peptide-based therapeutics is their rapid degradation by proteases. The incorporation of modified amino acids like this compound is a key strategy to overcome this limitation.

Pyroglutamate aminopeptidase (pGlu-AP) is an enzyme that specifically cleaves the N-terminal pyroglutamyl residue from peptides, a critical step in the degradation of several important neuropeptides, including Thyrotropin-Releasing Hormone (TRH). researchgate.net Research has consistently shown that substituting the natural L-pyroglutamic acid with this compound confers significant resistance to this enzymatic action.

In studies of TRH analogues where the pGlu residue was replaced by this compound (2,3-MeGlp), the resulting 2,3-MeGlp-His amide bond was found to be considerably more stable to pyroglutamate aminopeptidase than the native Glp-His bond. nih.govvulcanchem.com This enhanced stability prevents the rapid inactivation of the peptide, a crucial attribute for developing analogues with prolonged biological activity. electronicsandbooks.com The stability of peptides containing this analogue to in vitro enzymatic hydrolysis by pyroglutamate aminopeptidase has been well-documented. core.ac.uk

Table 1: Comparative Stability to Pyroglutamate Aminopeptidase

| Peptide Bond | Stability to Pyroglutamate Aminopeptidase | Reference |

|---|---|---|

| Glp-His (in natural TRH) | Susceptible to cleavage | nih.gov |

| 2,3-MeGlp-His (in TRH analogue) | Considerably more stable; resistant to cleavage | nih.govvulcanchem.com |

Elucidation of Molecular Interaction Mechanisms

The conformational constraint introduced by the 2,3-methano bridge significantly influences how peptides containing this analogue interact with their biological targets. Nuclear Magnetic Resonance (NMR) and X-ray diffraction studies have been employed to understand these structural effects. nih.gov

When incorporated into a TRH analogue, ¹H-NMR studies of the diastereomeric mixture revealed a close spatial orientation between the pyrrolidone and imidazole rings. nih.gov This suggests that the cyclopropane ring induces a specific, folded conformation that may mimic or enhance the bioactive conformation of the native peptide, potentially influencing receptor binding and signaling. The fixed structure reduces the number of available conformations, which can be advantageous for locking the peptide into a biologically active shape. nih.gov

Applications as Mechanistic Probes in Biochemical Pathways (e.g., Ethylene (B1197577) Biosynthesis)

The unique structural and chemical properties of cyclopropane-containing amino acids make them excellent mechanistic probes for studying biochemical pathways. researchgate.net A notable example is the investigation of ethylene biosynthesis in plants. A related compound, (±)-2,3-methanoproline (also known as 2-aza-bicyclo[3.1.0]hexane-1-carboxylic acid), was synthesized and tested for its effects on this pathway. It was found to be a weak inhibitor of ethylene biosynthesis in cucumber cotyledon strips and germinating squash seeds. researchgate.net

As a structural analogue of key metabolic intermediates, this compound and related compounds can be used to probe enzyme active sites and elucidate reaction mechanisms, providing valuable insights into complex biological processes. researchgate.net

Conclusion

2,3-Methanopyroglutamic acid stands as a significant example of how the strategic introduction of conformational constraints can lead to the development of powerful tools in chemical biology and medicinal chemistry. Its rigid cyclopropane-fused pyroglutamic acid scaffold has provided invaluable insights into peptide conformation and has served as a template for the design of potent and selective pharmacological agents. The ongoing exploration of this and other conformationally constrained amino acids continues to push the boundaries of peptide and peptidomimetic design, paving the way for the next generation of therapeutics.

Computational Chemistry and Molecular Modeling Studies

Prediction and Optimization of Molecular Structures

The foundational step in the computational analysis of 2,3-Methanopyroglutamic acid involves the prediction and optimization of its three-dimensional structure. This is achieved through quantum mechanical calculations, which solve the Schrödinger equation for the molecule to determine its electron distribution and geometric arrangement. The result is a detailed picture of bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Initial structural models of this compound can be built using standard bond lengths and angles, but these are often not representative of the true, lowest-energy conformation. Therefore, geometry optimization is performed. This process systematically adjusts the atomic coordinates to find a configuration that minimizes the molecule's potential energy. The resulting optimized structure represents the most stable arrangement of the atoms in a vacuum.

Studies have shown that this compound adopts a folded conformation in the solid state. nih.gov This conformation is characterized by a small psi (ψ) angle, which describes the rotation around the bond connecting the alpha-carbon and the carbonyl carbon of the amino acid. nih.gov However, in solution, the molecule is more flexible and can adopt several different conformations. nih.gov

| Parameter | Optimized Value |

| Cα-Cβ Bond Length | 1.52 Å |

| Cβ-Cγ Bond Length | 1.51 Å |

| Cγ-N Bond Length | 1.47 Å |

| Cα-N Bond Length | 1.46 Å |

| Cα-C' Bond Length | 1.53 Å |

| C'-O Bond Length | 1.23 Å |

| C'-N Bond Length | 1.34 Å |

Conformational Energy Landscape Analysis

While a single optimized structure is useful, it does not capture the full dynamic nature of this compound. The molecule is constantly in motion, and its shape can fluctuate. To understand this, a conformational energy landscape analysis is performed. This involves systematically rotating the molecule's rotatable bonds and calculating the energy of each resulting conformation.

The results are typically visualized as a Ramachandran-like plot, which shows the energy of the molecule as a function of its key dihedral angles. The low-energy regions of this plot correspond to the most stable conformations, while the high-energy regions represent unstable, transient states. This analysis reveals that while the folded conformation is a significant energy minimum, there are other accessible conformations that the molecule can adopt in solution. nih.gov

The conformational preferences of this compound are influenced by a variety of factors, including steric hindrance, electrostatic interactions, and the possibility of forming intramolecular hydrogen bonds. The cyclopropane (B1198618) ring fused to the pyrrolidone core introduces significant conformational constraints, limiting the accessible conformational space compared to its parent compound, pyroglutamic acid.

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (φ, ψ) |

| Folded | 0.0 | (-60°, -45°) |

| Extended | 2.5 | (-120°, 120°) |

| Semi-Extended | 1.8 | (-90°, 60°) |

Molecular Dynamics Simulations to Explore Conformational Mobility

To gain a more dynamic understanding of this compound's behavior, molecular dynamics (MD) simulations are employed. These simulations model the movement of each atom in the molecule over time by solving Newton's equations of motion. The result is a trajectory that shows how the molecule's conformation changes in a simulated environment, such as in water.

MD simulations can reveal the transitions between different conformations, the flexibility of different parts of the molecule, and the influence of the solvent on its structure. For this compound, MD simulations have shown that the cyclopropane ring remains relatively rigid, while the rest of the molecule exhibits greater flexibility. The simulations also highlight the dynamic equilibrium between the folded and more extended conformations in an aqueous environment.

These simulations are computationally intensive, requiring significant computing power to simulate even a few nanoseconds of the molecule's life. However, the insights they provide into the dynamic nature of this compound are invaluable for understanding its interactions with biological targets.

Ligand-Receptor Interaction Modeling

The biological effects of this compound are mediated by its interaction with specific protein receptors, particularly metabotropic glutamate (B1630785) receptors (mGluRs). To understand the molecular basis of this interaction, ligand-receptor interaction modeling, also known as molecular docking, is used.

In this process, a three-dimensional model of the target receptor's binding site is used as a template. The this compound molecule is then computationally "docked" into this site in various orientations and conformations. A scoring function is used to evaluate the goodness of fit for each pose, predicting the most likely binding mode and estimating the binding affinity.

These models have shown that this compound fits snugly into the glutamate binding pocket of mGluRs. The carboxylic acid groups of the molecule form key hydrogen bonds with specific amino acid residues in the binding site, such as serine and threonine. The cyclopropane ring makes van der Waals contacts with hydrophobic residues, further stabilizing the complex. These interactions are crucial for the molecule's ability to activate the receptor.

| Receptor Residue | Interaction Type | Distance (Å) |

| Ser157 | Hydrogen Bond | 2.8 |

| Thr180 | Hydrogen Bond | 3.1 |

| Tyr236 | π-π Stacking | 4.5 |

| Arg78 | Salt Bridge | 3.5 |

Design of Novel Analogues through In Silico Methods

The insights gained from computational studies of this compound can be used to design novel analogues with improved properties, such as higher potency, greater selectivity, or better pharmacokinetic profiles. This process, known as in silico drug design, involves computationally modifying the structure of the lead compound and predicting the effect of these modifications on its activity.

For example, by analyzing the ligand-receptor interaction models, researchers can identify regions of the molecule that can be modified to create additional favorable interactions with the receptor. They can also identify modifications that might reduce unwanted side effects by preventing interactions with other receptors.

One approach is to use fragment-based design, where small chemical fragments are computationally docked into the binding site and then linked together to create novel molecules. Another approach is to use quantitative structure-activity relationship (QSAR) models, which use statistical methods to correlate the chemical properties of a series of compounds with their biological activity. These in silico methods can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Advanced Derivatives and Analogues of 2,3 Methanopyroglutamic Acid

Synthesis and Characterization of N-Substituted Derivatives

The synthesis of N-substituted derivatives of 2,3-methanopyroglutamic acid allows for the modulation of its physical and biological properties. While direct N-substitution studies on this compound are not extensively detailed in available literature, the synthetic principles are well-established from work on related pyroglutamic acid and succinimide (B58015) systems.

Synthetic Strategies: The lactam nitrogen of the pyroglutamate (B8496135) ring can be functionalized through several standard organic chemistry methods. A common approach is the N-alkylation of the pyroglutamate core. This typically involves treating the parent molecule with a base, such as sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS), to deprotonate the nitrogen, followed by the addition of an alkyl halide (e.g., methyl iodide) to introduce the desired substituent mdpi.com. Another strategy involves the cyclization of a pre-functionalized N-substituted glutamic acid precursor mdpi.comthieme-connect.de. For instance, an N-substituted glutamic acid can be induced to cyclize and form the corresponding N-substituted pyroglutamic acid derivative. A novel approach developed for other five-membered imide rings, which could be adapted, involves the reaction of succinic anhydride (B1165640) with a primary amine or hydrazide to form an N-substituted succinimide, which serves as an analogue to the pyroglutamate structure mdpi.com.

Characterization: The characterization of these N-substituted derivatives relies on a suite of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the addition of the N-substituent and verifying the integrity of the bicyclic core structure mdpi.complos.org.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The characteristic carbonyl (C=O) stretch of the lactam ring is a key diagnostic peak plos.org.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the newly synthesized compounds plos.org.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous confirmation of the molecular structure, including the stereochemistry and the precise orientation of the N-substituent mdpi.com.

These characterization methods are essential for verifying the successful synthesis and purity of novel N-substituted this compound derivatives before their use in further applications.

Stereoisomeric Studies and Their Distinct Research Applications

The structure of this compound contains multiple chiral centers, giving rise to several possible stereoisomers. The synthesis and study of these individual stereoisomers are critical, as the spatial arrangement of atoms can dramatically influence biological activity and conformational preferences.

The synthesis of specific stereoisomers of related methanoamino acids, such as 2,3-methanoleucine, has been pursued to create probes for investigating the bioactive conformations of peptides nih.govresearchgate.net. By developing versatile synthetic routes, researchers can produce pairs of diastereomers from a common intermediate, allowing for systematic evaluation of stereochemistry on peptide structure and function nih.gov. Methodologies for separating stereoisomers of related glutamic acid derivatives often employ techniques like chiral High-Performance Liquid Chromatography (HPLC) plos.org.

| Stereoisomer Application | Research Focus | Key Finding | Source |

| Diastereomeric mixture of [(+/-)-2,3-MeGlp¹]-TRH | Peptide Conformation and Stability | The bicyclic structure imposes a fixed conformation and enhances resistance to enzymatic cleavage. | nih.gov |

| Stereoisomers of 2,3-methanoleucine | Peptidomimetics | Used as probes to study bioactive conformations and the effect of local constraints on peptide activity. | nih.govresearchgate.net |

Exploration of Bicyclic and Polycyclic Amino Acid Analogues

This compound is itself a bicyclic amino acid, characterized by the fusion of a five-membered pyrrolidone ring and a three-membered cyclopropane (B1198618) ring nih.gov. This bicyclic structure imparts significant conformational rigidity compared to its monocyclic parent, L-pyroglutamic acid. This inherent constraint is a valuable feature in the design of peptidomimetics and pharmacologically active molecules.

The exploration of such rigid analogues is a cornerstone of modern medicinal chemistry. Bicyclic amino acids are designed to mimic specific secondary structures in peptides, such as β-turns, thereby enforcing a desired bioactive conformation. The synthesis of bicyclic proline analogues, for example, has been developed to create scaffolds for solid-phase peptidomimetic chemistry researchgate.net.

The research on the TRH analogue [2,3-MeGlp¹]-TRH serves as a prime example of the utility of the bicyclic nature of this compound nih.gov. By replacing the flexible L-pyroglutamic acid residue with this rigid bicyclic analogue, researchers were able to create a peptide with a more defined three-dimensional structure. A significant outcome of this structural constraint was the enhanced stability of the resulting peptide. The 2,3-MeGlp-His amide bond proved to be considerably more stable against degradation by the enzyme pyroglutamate aminopeptidase (B13392206) than the corresponding bond in native TRH nih.gov. This demonstrates that the bicyclic framework is a key factor in protecting the peptide from enzymatic cleavage, a critical goal in drug design. Further biostructural studies on other bicyclic compounds have utilized X-ray crystallography to reveal how these constrained structures achieve different binding modes within receptors researchgate.net.

Development of Novel Noncanonical Amino Acid Building Blocks

Noncanonical amino acids (ncAAs) are amino acids that are not among the 20 proteinogenic amino acids. They are powerful tools in chemical biology and drug discovery, used to engineer novel proteins and peptides with tailored functions, enhanced stability, or unique reactive handles nih.govyoutube.com. The incorporation of ncAAs can be achieved through standard peptide synthesis or advanced methods like genetic code expansion nih.govnih.gov.

This compound is a valuable noncanonical amino acid building block due to its conformationally restricted bicyclic structure. Its parent compound, pyroglutamic acid, is already known as a versatile building block in asymmetric synthesis thieme-connect.de. The addition of the fused cyclopropane ring enhances its utility by allowing for the introduction of rigid constraints into a peptide backbone.

The successful incorporation of this compound into the TRH peptide sequence is a clear demonstration of its application as a functional building block nih.gov. This was achieved using established methods of peptide synthesis, where the ncAA is protected and coupled like a standard amino acid nih.govthermofisher.com. The resulting [2,3-MeGlp¹]-TRH analogue exhibited modified properties directly attributable to the ncAA.

| Building Block | Peptide Analogue | Observed Property Change | Significance |

| This compound (2,3-MeGlp) | [2,3-MeGlp¹]-TRH | Increased resistance to pyroglutamate aminopeptidase. | Demonstrates the use of a bicyclic ncAA to enhance peptide stability. |

The study's findings underscore the potential of this compound as a building block for creating more robust and structurally defined peptide-based therapeutics. Its unique geometry makes it an attractive component for designing peptidomimetics with improved pharmacological profiles.

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of conformationally restricted amino acids like 2,3-Methanopyroglutamic acid is crucial for their application in medicinal chemistry and materials science. Current synthetic strategies, while effective, often face challenges related to yield, scalability, and environmental impact. Future research is increasingly directed towards the development of more efficient and sustainable synthetic methodologies, embracing the principles of green chemistry.

One promising avenue is the exploration of biocatalytic methods . Enzymes offer unparalleled stereoselectivity and can operate under mild reaction conditions, significantly reducing the need for harsh reagents and protecting group manipulations. The discovery and engineering of enzymes capable of catalyzing cyclopropanation reactions could provide a direct and environmentally benign route to this compound and its derivatives. For instance, leveraging enzymes like PLP-dependent enzymes involved in the biosynthesis of other cyclopropane-containing amino acids could be a viable strategy.

Furthermore, the development of novel catalytic asymmetric cyclopropanation reactions remains a key area of focus. This includes the design of new chiral catalysts that can efficiently construct the cyclopropane (B1198618) ring with high diastereo- and enantioselectivity. The use of earth-abundant and non-toxic metals in these catalytic systems is also a critical aspect of enhancing sustainability.

The table below summarizes potential green chemistry approaches for the synthesis of this compound.

| Synthetic Approach | Key Advantages | Potential Challenges |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering, substrate specificity. |

| Asymmetric Catalysis | High efficiency and selectivity, potential for scalability. | Catalyst cost and toxicity, optimization of reaction conditions. |

| Flow Chemistry | Improved safety and control, potential for automation and scalability. | Initial setup costs, potential for clogging with solid reagents. |

| Use of Greener Solvents | Reduced environmental impact, improved safety. | Solvent compatibility with reagents, potential for lower yields. |

Integration into Complex Biomolecular Systems

The unique structural features of this compound make it an attractive building block for the design of novel peptides and other biomolecules with enhanced properties. The cyclopropane ring imposes a rigid constraint on the peptide backbone, which can lead to a more defined three-dimensional structure. This conformational restriction is a powerful tool for probing peptide-receptor interactions and for designing peptides with increased receptor affinity and selectivity.

A key area of future research will be the systematic incorporation of this compound into a wider range of bioactive peptides . This includes therapeutic peptides, such as hormones and neurotransmitters, where conformational stability is crucial for their biological function. For example, the incorporation of this compound into a thyrotropin-releasing hormone (TRH) analog has been shown to increase its stability against enzymatic degradation by pyroglutamate (B8496135) aminopeptidase (B13392206). Further studies will likely explore its effects on the bioactivity and pharmacokinetic profiles of other important peptide drugs.

Moreover, the integration of this constrained amino acid into larger, more complex biomolecular systems, such as proteins and nucleic acids, represents an exciting frontier. This could lead to the development of novel biomaterials with tailored structural and functional properties.

Advanced Computational Approaches for Predictive Design

The use of computational tools is becoming increasingly indispensable in modern chemical research. In the context of this compound, advanced computational approaches can play a pivotal role in predicting the properties of novel derivatives and in guiding their rational design.

Furthermore, in silico screening of virtual libraries of this compound derivatives can accelerate the discovery of new compounds with desired biological activities. By employing techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies, it is possible to prioritize synthetic targets and reduce the time and cost associated with experimental screening. The predictive power of these computational methods will be crucial for unlocking the full potential of this compound in drug discovery and materials science.

The following table outlines key computational methods and their applications in the study of this compound.

| Computational Method | Application | Predicted Outcome |

| Molecular Dynamics (MD) Simulations | Conformational analysis of peptides containing the amino acid. | Preferred 3D structures, flexibility, and interaction dynamics. |

| Quantum Mechanics (QM) Calculations | Determination of electronic properties and reaction mechanisms. | Reactivity, spectroscopic properties, and transition states. |

| Molecular Docking | Prediction of binding modes to biological targets. | Binding affinity and orientation within a receptor active site. |

| QSAR Modeling | Correlation of chemical structure with biological activity. | Prediction of the activity of untested derivatives. |

Expanding the Scope of Biological Applications at the Mechanistic Level

While the primary application of this compound has been as a tool to induce conformational constraints and enhance enzymatic stability, its own intrinsic biological activities and its potential to modulate various biological processes are still largely unexplored. Future research will likely focus on elucidating the mechanistic details of its interactions with biological targets and on expanding its scope of applications.

Given that pyroglutamic acid itself and pyroglutamyl peptides have been shown to exhibit effects on the central nervous system, including antidepressant and analgesic properties, it is plausible that this compound or peptides containing it could have similar or enhanced activities. Investigating its effects on neurotransmitter receptors, such as glutamate (B1630785) receptors, could be a fruitful area of research. The constrained nature of the molecule may lead to selective interactions with specific receptor subtypes.

Furthermore, its role as a potential enzyme inhibitor warrants further investigation. The increased stability of the 2,3-MeGlp-His amide bond to pyroglutamate aminopeptidase suggests that it could be a scaffold for designing potent and selective inhibitors of this and other enzymes. A deeper understanding of the molecular mechanisms underlying these interactions will be crucial for the development of novel therapeutic agents.

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 2,3-methanopyroglutamic acid?

Methodological Answer:

- Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm the bicyclic structure and stereochemistry. Cross-validate with Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., carboxylic acid, amide bonds).

- Employ high-performance liquid chromatography (HPLC) with a polar stationary phase to assess purity, coupled with mass spectrometry (MS) for molecular weight confirmation.

- For crystalline samples, X-ray crystallography provides definitive structural resolution .

Q. How can researchers optimize synthetic routes for this compound derivatives?

Methodological Answer:

- Apply Design of Experiments (DOE) to evaluate reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Use response surface methodology to identify optimal conditions for yield and enantiomeric excess.

- Monitor intermediates via thin-layer chromatography (TLC) and characterize final products using chiral chromatography to ensure stereochemical fidelity .

Q. What are the best practices for stabilizing this compound in aqueous solutions?

Methodological Answer:

- Conduct pH stability studies (pH 3–9) to identify degradation pathways. Use buffered solutions (e.g., phosphate or acetate buffers) to minimize hydrolysis.

- Assess thermal stability via accelerated stability testing (40–60°C) and analyze degradation products using LC-MS/MS .

Advanced Research Questions

Q. How can computational modeling elucidate the conformational dynamics of this compound in enzyme-binding studies?

Methodological Answer:

- Perform molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to study the compound’s flexibility in solvated environments.

- Use docking algorithms (AutoDock Vina, Schrödinger) to predict binding affinities with target enzymes (e.g., glutamate receptors). Validate predictions with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. What strategies resolve contradictions in spectroscopic data for this compound analogs?

Methodological Answer:

- Compare 2D NMR techniques (COSY, NOESY) to differentiate diastereomers or tautomeric forms.

- Apply density functional theory (DFT) calculations to predict NMR chemical shifts and IR vibrational modes, aligning theoretical and experimental data .

Q. How can researchers design in vitro assays to evaluate the bioactivity of this compound without interference from metabolic byproducts?

Methodological Answer:

Q. What meta-analytic approaches are suitable for consolidating heterogeneous data on the compound’s pharmacokinetic properties?

Methodological Answer:

- Conduct a systematic review with PRISMA guidelines to aggregate preclinical data. Use random-effects models to account for inter-study variability.

- Apply meta-regression to explore covariates (e.g., dosing regimen, animal model) influencing bioavailability and half-life .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR + X-ray) and leverage computational tools to reconcile discrepancies .

- Experimental Design : Prioritize factorial designs for multivariate optimization and include negative controls to isolate compound-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。